molecular formula C18H28N2O6S B15094498 (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

(3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B15094498
M. Wt: 400.5 g/mol
InChI Key: XDKXOJBTCIHJIK-UHFFFAOYSA-N
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Description

(3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with an amino group and a sulfonylmethyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group, the amino group, and the sulfonylmethyl group. Common reagents used in these reactions include tert-butyl chloroformate, 2,5-dimethoxybenzenesulfonyl chloride, and various amines. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonylmethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3-amino-4-(((2,5-dimethoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and sulfonylmethyl-substituted molecules. Examples are:

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H28N2O6S

Molecular Weight

400.5 g/mol

IUPAC Name

tert-butyl 3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3

InChI Key

XDKXOJBTCIHJIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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